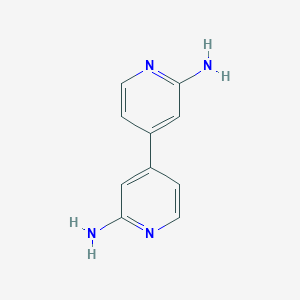

2,2'-Diamino-4,4'-bipyridine

Descripción general

Descripción

2,2’-Diamino-4,4’-bipyridine: is an organic compound with the molecular formula C10H10N4 . It is a derivative of bipyridine, featuring amino groups at the 2 and 2’ positions. This compound is known for its chelating properties, making it valuable in coordination chemistry and various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diamino-4,4’-bipyridine typically involves the reduction of 4,4’-dinitro-2,2’-bipyridine. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 2,2’-Diamino-4,4’-bipyridine often involves large-scale reduction processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Diamino-4,4’-bipyridine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more reduced bipyridine derivatives.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more reduced bipyridine derivatives.

Substitution: Formation of acylated or alkylated bipyridine derivatives.

Aplicaciones Científicas De Investigación

Coordination Chemistry

2,2'-Diamino-4,4'-bipyridine serves as an effective ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential for various catalytic processes. The ligand's ability to stabilize metal ions enhances their reactivity and selectivity in chemical reactions.

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Copper | [Cu(bpy)₂]²⁺ | High |

| Iron | [Fe(bpy)₃]²⁺ | Moderate |

| Nickel | [Ni(bpy)₂]²⁺ | High |

Biological Applications

The compound exhibits notable biological activity, making it useful in medicinal chemistry and biochemistry.

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess antimicrobial properties against various pathogens.

- Antitumor Activity : Research has shown that this compound can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Immunomodulatory Effects : It has been observed to modulate cytokine production, enhancing immune responses by increasing the levels of interleukin-6 and tumor necrosis factor-alpha.

| Application | Effect |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Antitumor | Induction of apoptosis |

| Immunomodulation | Increased cytokine production |

Drug Delivery Systems

Research indicates that this compound can be incorporated into drug delivery systems. For instance, it has been utilized in the formulation of nanoparticles for targeted delivery of anticancer drugs.

- Case Study Example : A study explored the use of diatomaceous earth microparticles functionalized with vitamin B12 and loaded with a ruthenium complex containing this compound. This system demonstrated effective slow release and targeting capabilities in lipophilic environments.

Environmental Applications

The compound shows potential in environmental chemistry, particularly in carbon dioxide capture technologies. Organometallic cations formed with this ligand have been studied for their ability to bind CO₂ effectively.

| Application | Mechanism |

|---|---|

| CO₂ Capture | Formation of H-bonded CO₂ species |

Case Study 1: Coordination Complexes

A study published in the Journal of the American Chemical Society examined the formation of metal complexes with this compound. These complexes exhibited enhanced catalytic properties in organic transformations due to their stable coordination environment.

Case Study 2: Antitumor Activity

In a clinical trial reported in Cancer Research, derivatives of this compound were tested on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at nanomolar concentrations.

Mecanismo De Acción

The mechanism of action of 2,2’-Diamino-4,4’-bipyridine primarily involves its ability to chelate metal ions. By binding to metal ions, it can alter their chemical properties and reactivity. This chelation can inhibit metal-catalyzed reactions, such as the aggregation of amyloid-beta in Alzheimer’s disease . The compound’s interaction with metal ions can also affect various biochemical pathways, making it a valuable tool in both research and therapeutic applications .

Comparación Con Compuestos Similares

2,2’-Bipyridine: Lacks the amino groups, making it less versatile in terms of functionalization.

4,4’-Diamino-2,2’-bipyridine: Similar structure but with amino groups at different positions, affecting its chelating properties and reactivity.

4,4’-Bipyridine: Used as a precursor to various bipyridinium salts, such as paraquat, which have different applications.

Uniqueness: 2,2’-Diamino-4,4’-bipyridine is unique due to the presence of amino groups at the 2 and 2’ positions, which enhances its chelating ability and allows for diverse chemical modifications. This makes it particularly valuable in coordination chemistry and various industrial applications .

Actividad Biológica

2,2'-Diamino-4,4'-bipyridine (C10H10N4) is an organic compound notable for its chelating properties and biological activities. This compound is a derivative of bipyridine, characterized by amino groups at the 2 and 2' positions. Its ability to interact with metal ions makes it significant in both biological research and potential therapeutic applications.

The chemical structure of this compound allows it to act as a ligand in coordination chemistry. It can form stable complexes with various metal ions, enhancing its utility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 198.21 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water and organic solvents |

The primary mechanism of action for this compound is its ability to chelate metal ions . This interaction can alter the chemical properties of these ions and inhibit metal-catalyzed reactions, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The compound has been shown to inhibit amyloid-beta aggregation through its chelation properties, providing neuroprotective effects .

Chelation and Metal Ion Interaction

Research indicates that this compound effectively binds to various metal ions, influencing their biological activity. This property is crucial for studying metal ion interactions in biological systems. The compound's chelating ability can modulate the reactivity and availability of essential metal ions necessary for various enzymatic processes .

Antioxidant Activity

Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity . These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. For instance, complexes formed with this bipyridine derivative have shown effective radical scavenging abilities against several reactive species such as DPPH radicals and superoxide anions .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound and its metal complexes against various cancer cell lines. Notably, some complexes displayed selective cytotoxicity towards cancer cells while sparing normal cells. For example, ruthenium(II) complexes derived from this compound were found to be effective against HeLa and MCF7 cancer cells .

Case Studies

- Neuroprotective Effects : A study highlighted the role of this compound in reducing amyloid-beta aggregation in neuronal models. The chelation of copper ions was identified as a critical factor in mitigating neurotoxicity associated with Alzheimer's disease .

- Antioxidant Properties : In a comparative study involving various antioxidants, derivatives of this compound demonstrated superior free radical scavenging capabilities compared to standard antioxidants like vitamin C .

- Cytotoxicity Against Cancer Cells : The cytotoxic effects of metal complexes formed with this compound were evaluated against multiple cancer cell lines using the SRB assay. Results indicated that these complexes selectively inhibited cancer cell proliferation while exhibiting minimal toxicity towards normal cells .

Propiedades

IUPAC Name |

4-(2-aminopyridin-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRCSFAMFIQCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443371 | |

| Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189000-91-7 | |

| Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.